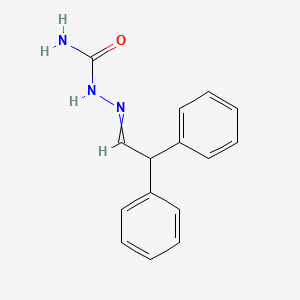
2-(2,2-Diphenylethylidene)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Diphenylethylidene)hydrazinecarboxamide is an organic compound that belongs to the class of hydrazinecarboxamides It is characterized by the presence of a hydrazinecarboxamide group attached to a 2,2-diphenylethylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethylidene)hydrazinecarboxamide typically involves the condensation of hydrazinecarboxamide with 2,2-diphenylethylidene. One common method involves the reaction of benzil dihydrazone with chlorobenzaldehydes under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), at room temperature . The product is then purified using standard techniques such as recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Diphenylethylidene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2,2-Diphenylethylidene)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(2,2-Diphenylethylidene)hydrazinecarboxamide involves its interaction with molecular targets in biological systems. It can bind to DNA and proteins, affecting their function and leading to various biological effects. The compound’s anticancer activity, for example, is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarboxamide, 2-(phenylmethylene)-: This compound has a similar structure but with a phenylmethylene group instead of a 2,2-diphenylethylidene moiety.
Hydrazinecarboxamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis-: Another related compound with a bis-ethanediylidene structure.
Uniqueness
2-(2,2-Diphenylethylidene)hydrazinecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential anticancer activity make it a compound of significant interest in various research fields .
Eigenschaften
CAS-Nummer |
5449-28-5 |
|---|---|
Molekularformel |
C15H15N3O |
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
(2,2-diphenylethylideneamino)urea |
InChI |
InChI=1S/C15H15N3O/c16-15(19)18-17-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H,(H3,16,18,19) |
InChI-Schlüssel |
OLLQWGLTKGDVKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C=NNC(=O)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
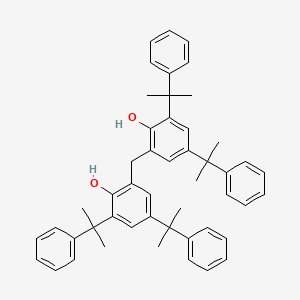
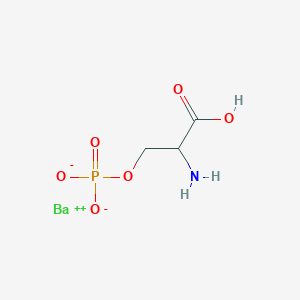
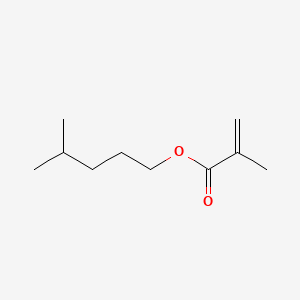

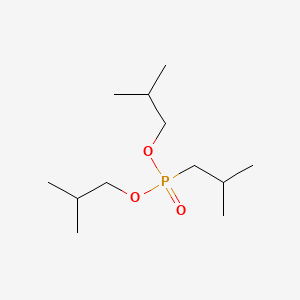

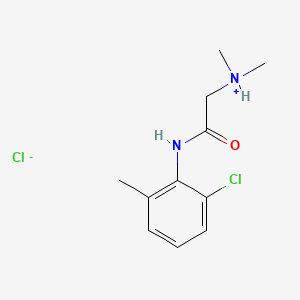
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
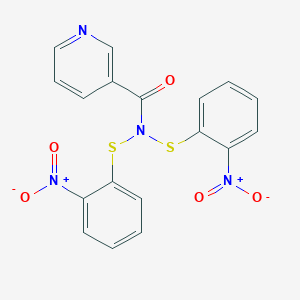
![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
![Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B13753389.png)

